molecular formula C18H17F3N2O2S2 B2364929 1-tosyl-2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole CAS No. 868218-15-9

1-tosyl-2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole

Cat. No. B2364929
CAS RN: 868218-15-9
M. Wt: 414.46
InChI Key: AYHRJAMLVWYOOC-UHFFFAOYSA-N
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Description

The compound “1-tosyl-2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole” is a complex organic molecule. It contains a tosyl group, which is a univalent functional group with the chemical formula −SO2−C6H4−CH3 . It also contains a trifluoromethyl group, which is a functional group in organofluorines that has the formula -CF3 .


Synthesis Analysis

The synthesis of such compounds often involves multiple steps and various reagents. For instance, the generation and alkylation of the 1‐tosyl‐2‐(trifluoromethyl)aziridin‐2‐yl anion with ω,ω′‐dihaloalkanes, followed by a novel ring‐expansion protocol toward 2‐CF3‐pyrrolidines, 2‐CF3‐piperidines, and 3‐CF3‐azepanes .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a heterocyclic ring. The exact structure would depend on the specific arrangement and bonding of these groups within the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and could involve various types of reactions depending on the conditions and reagents used. For example, fluorination of N-substituted pyrroles with xenon difluoride was performed to give substituted products at α-position .

Scientific Research Applications

One-Pot Synthesis Techniques

One-pot synthesis methods have been developed for the efficient generation of imidazo[1,2-a]pyridines, utilizing benzyl halides or benzyl tosylates. These compounds are synthesized through a mild oxidation to aldehydes followed by a three-component reaction, showcasing the versatility of tosylated compounds in synthesizing complex heterocycles with excellent yields (Adib, Sheikhi, & Rezaei, 2011).

Catalytic Applications

Research has also explored the use of 1-tosylated imidazole derivatives as corrosion inhibitors for carbon steel in acidic environments, indicating their potential application in material science for protecting metals against corrosion. The study found that these compounds exhibit mixed-type inhibition behavior and adhere to the Langmuir adsorption isotherm (Zhang et al., 2015).

Novel Synthetic Routes

Additionally, novel synthetic routes have been developed for creating imidazole derivatives, highlighting the synthetic utility of tosylated compounds in constructing new chemical entities. These methods include transannulation reactions and the formation of heterocyclic compounds through reactions with heterocumulenes, demonstrating the broad applicability of such tosylated intermediates in organic synthesis (Chuprakov, Kwok, & Fokin, 2013).

Application in Medicinal Chemistry

Research into the synthesis of 4,5-diaryl-2-(substituted thio)-1H-imidazoles and their sulfoxides and sulfones has revealed their potential as antiinflammatory and analgesic agents, showcasing the role of tosylated imidazole derivatives in the development of new therapeutic agents. Some analogues in this class have been found to be more potent than standard treatments, such as phenylbutazone and indomethacin, in preclinical models (Sharpe et al., 1985).

Mechanism of Action

Target of Action

It’s known that similar compounds with aziridine and imidazole groups are often involved in nucleophilic ring-opening reactions . These reactions are crucial in the synthesis of nitrogen-containing biologically active molecules .

Mode of Action

The compound, being an aziridine derivative, is likely to undergo ring-opening reactions. The aziridine ring can be activated in the presence of electron-withdrawing substituents such as N-sulfonyl, N-phosphonyl, or N-carbonyl groups and provides ring-opening products after treatment with incoming nucleophiles . This process is crucial for the formation of various biologically and pharmaceutically important drugs .

Biochemical Pathways

Aziridines are widely used to synthesize versatile building blocks including tetrahydroisoquinolines, pyrroles, pyrrolidines, imidazolines, oxazolidines, and azlactones . These building blocks are essential for the construction of a variety of biologically and pharmaceutically important drugs .

Result of Action

The compound’s potential to undergo ring-opening reactions and form various biologically active molecules suggests that it could have diverse effects at the molecular and cellular level .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the presence of electron-withdrawing substituents can activate the aziridine ring and facilitate ring-opening reactions .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications. For instance, there is great interest in introducing substituents that can increase the biological activity of compounds, which can be related to an increase of the lipophilicity, the bioavailability, and the metabolic stability .

properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O2S2/c1-13-5-7-16(8-6-13)27(24,25)23-10-9-22-17(23)26-12-14-3-2-4-15(11-14)18(19,20)21/h2-8,11H,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHRJAMLVWYOOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tosyl-2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole

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